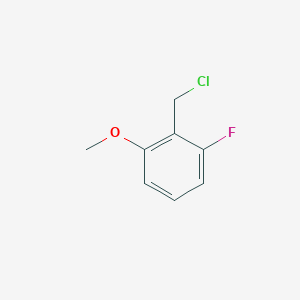

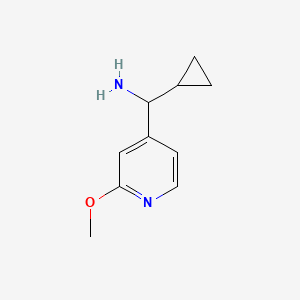

Cyclopropyl(2-methoxypyridin-4-yl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclopropyl(2-methoxypyridin-4-yl)methanamine is a compound that is part of a broader class of cyclopropane-based molecules. These molecules are of interest due to their potential pharmacological properties. For instance, cyclopropane analogues have been studied for their selective agonist activity at the histamine H3 receptor, which is implicated in various central nervous system disorders . Although the provided papers do not directly discuss Cyclopropyl(2-methoxypyridin-4-yl)methanamine, they do provide insights into the synthesis and properties of related cyclopropyl-containing compounds.

Synthesis Analysis

The synthesis of cyclopropane-based compounds can be complex due to the need for chiral specificity and the inherent strain of the three-membered cyclopropane ring. Paper describes the synthesis of a series of conformationally restricted analogues of histamine with a focus on the cis-cyclopropane structure. These compounds were synthesized from chiral cyclopropane units, which were obtained from formylcyclopropane precursors. The synthesis route emphasizes the importance of stereochemistry in achieving high selectivity for the histamine H3 receptor.

In paper , an efficient chemo-enzymatic route is described for the synthesis of (S)-1-Cyclopropyl-2-methoxyethanamine, a key intermediate for a corticotropin-releasing factor-1 receptor antagonist. The process involves several steps, including permanganate oxidation and reductive amination using leucine dehydrogenase, highlighting the utility of biocatalysis in synthesizing chiral cyclopropyl-containing compounds.

Molecular Structure Analysis

The molecular structure of cyclopropyl-based compounds is critical for their biological activity. The cis-cyclopropane structure, as mentioned in paper , is particularly effective in conformational restriction, which improves the specific binding to the histamine H3 receptor. The stereochemistry of the cyclopropane ring and its substituents plays a vital role in the interaction with biological targets.

Chemical Reactions Analysis

Cyclopropyl-containing compounds can undergo various chemical reactions due to the strained nature of the cyclopropane ring. The papers do not provide detailed reactions specific to Cyclopropyl(2-methoxypyridin-4-yl)methanamine, but the synthesis routes described involve key reactions such as reductive amination and oxidation, which are common in the modification of cyclopropyl rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropyl-containing compounds are influenced by their conformation and substituents. The papers provided do not detail the physical properties of Cyclopropyl(2-methoxypyridin-4-yl)methanamine, but the synthesis and structural analysis suggest that these compounds are likely to have unique binding properties due to their conformational restriction and chiral centers . These properties are essential for their potential as selective receptor agonists or antagonists in pharmaceutical applications.

Aplicaciones Científicas De Investigación

Enantioselective Synthesis

A study by Demir et al. (2004) discusses the enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines, which are analogs of homophenylalanine. These compounds were synthesized from simple aromatic aldehydes and acetylfuran, leading to the formation of cyclopropyl methanones and methanamines.

Biased Agonists for Serotonin Receptors

Research by Sniecikowska et al. (2019) describes derivatives of cyclopropyl(2-methoxypyridin-4-yl)methanamine as biased agonists of serotonin 5-HT1A receptors. These compounds demonstrated high receptor affinity and showed promise as antidepressant drug candidates.

PET Agents for Alzheimer's Disease

Gao et al. (2017) synthesized isonicotinamide derivatives including cyclopropyl compounds for potential use as PET (Positron Emission Tomography) agents in imaging GSK-3 enzyme activity in Alzheimer's disease.

Antitumor Activity

A study by Károlyi et al. (2012) investigated the in vitro antitumor activity of functionalized methanamines, including cyclopropyl derivatives, against various human cancer cell lines.

Antimicrobial Activities

Thomas et al. (2010) synthesized a series of derivatives starting from 4-methoxyaniline, showing moderate to very good antibacterial and antifungal activities against pathogenic strains.

NMDA Receptor Antagonists

Research by Dappen et al. (1991) and Dappen et al. (2010) focused on cyclopropyl analogues related to 2-amino-5-phosphonopentanoic acid (AP5), evaluating their biological activity as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor.

Antiviral Activity

Kolocouris et al. (1994) synthesized cyclopropylamines and methanamines, finding some derivatives that inhibited the cytopathicity of influenza A virus.

Chiral Intermediate Synthesis

Parker et al. (2012) described the chemoenzymatic synthesis of (S)-1-Cyclopropyl-2-methoxyethanamine, a key intermediate for synthesizing a corticotropin-releasing factor-1 (CRF-1) receptor antagonist.

Safety and Hazards

While specific safety and hazard information for Cyclopropyl(2-methoxypyridin-4-yl)methanamine was not found in the search results, general safety measures for handling similar chemical compounds include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Propiedades

IUPAC Name |

cyclopropyl-(2-methoxypyridin-4-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-13-9-6-8(4-5-12-9)10(11)7-2-3-7/h4-7,10H,2-3,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRKBTOMWRSVSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)C(C2CC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B3003555.png)

![N-(benzo[d]thiazol-2-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B3003559.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3003563.png)

![6-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B3003566.png)

![3-(2-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B3003569.png)

![1'-(Thiophen-2-ylsulfonyl)spiro[chroman-2,4'-piperidine]](/img/structure/B3003576.png)

![methyl 2-(benzo[d]thiazole-6-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3003577.png)